molecular formula C12H10F4N2O B7114330 N-(4-cyano-2,5-difluorophenyl)-3,3-difluoro-2,2-dimethylpropanamide

N-(4-cyano-2,5-difluorophenyl)-3,3-difluoro-2,2-dimethylpropanamide

Cat. No.: B7114330
M. Wt: 274.21 g/mol
InChI Key: WCQHAFRTQYCSIS-UHFFFAOYSA-N
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Description

N-(4-cyano-2,5-difluorophenyl)-3,3-difluoro-2,2-dimethylpropanamide is a chemical compound characterized by its unique structure, which includes cyano and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-2,5-difluorophenyl)-3,3-difluoro-2,2-dimethylpropanamide typically involves multiple steps. One common method starts with the preparation of the 4-cyano-2,5-difluorophenyl precursor, which is then reacted with 3,3-difluoro-2,2-dimethylpropanoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-2,5-difluorophenyl)-3,3-difluoro-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while reduction can produce amines.

Scientific Research Applications

N-(4-cyano-2,5-difluorophenyl)-3,3-difluoro-2,2-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-cyano-2,5-difluorophenyl)-3,3-difluoro-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-2,5-difluorophenylboronic acid
  • 3,3-difluoro-2,2-dimethylpropanoyl chloride

Uniqueness

Compared to similar compounds, N-(4-cyano-2,5-difluorophenyl)-3,3-difluoro-2,2-dimethylpropanamide is unique due to its combination of cyano and difluorophenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or stability profiles.

Properties

IUPAC Name

N-(4-cyano-2,5-difluorophenyl)-3,3-difluoro-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4N2O/c1-12(2,10(15)16)11(19)18-9-4-7(13)6(5-17)3-8(9)14/h3-4,10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQHAFRTQYCSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)F)C(=O)NC1=C(C=C(C(=C1)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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